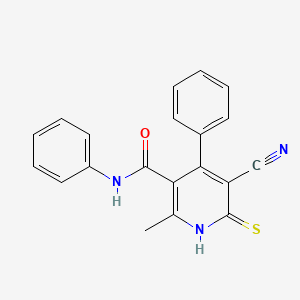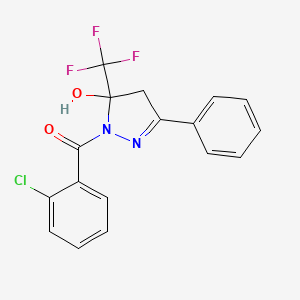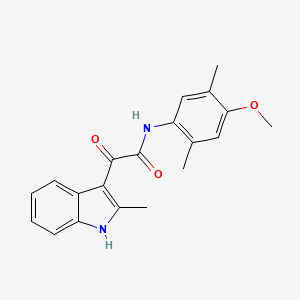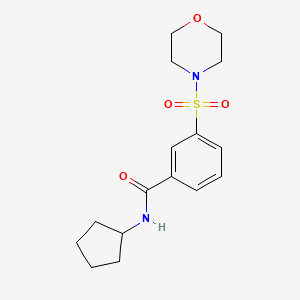![molecular formula C21H22N2O3S2 B5092059 N~2~-(methylsulfonyl)-N~2~-1-naphthyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5092059.png)
N~2~-(methylsulfonyl)-N~2~-1-naphthyl-N~1~-[2-(phenylthio)ethyl]glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(methylsulfonyl)-N~2~-1-naphthyl-N~1~-[2-(phenylthio)ethyl]glycinamide, also known as MNS-Phe-Thr-NH2, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of naphthylglycine derivatives, which have been shown to possess various biological activities.
作用机制
The mechanism of action of N~2~-(methylsulfonyl)-N~2~-1-naphthyl-N~1~-[2-(phenylthio)ethyl]glycinamideNH2 is not fully understood. However, studies have suggested that it may exert its biological activities by modulating various signaling pathways, including the MAPK/ERK and NF-κB pathways. It has also been shown to inhibit the activity of matrix metalloproteinases, which play a crucial role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
N~2~-(methylsulfonyl)-N~2~-1-naphthyl-N~1~-[2-(phenylthio)ethyl]glycinamideNH2 has been shown to have various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells and induce apoptosis by activating caspases. It also suppresses the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB pathway. Additionally, N~2~-(methylsulfonyl)-N~2~-1-naphthyl-N~1~-[2-(phenylthio)ethyl]glycinamideNH2 has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of using N~2~-(methylsulfonyl)-N~2~-1-naphthyl-N~1~-[2-(phenylthio)ethyl]glycinamideNH2 in lab experiments is its potent biological activity. It has been shown to exhibit anti-tumor, anti-inflammatory, and neuroprotective effects, which make it a promising candidate for drug development. However, one of the limitations of using this compound is its low yield during the synthesis process, which may limit its availability for large-scale experiments.
未来方向
There are several future directions for research on N~2~-(methylsulfonyl)-N~2~-1-naphthyl-N~1~-[2-(phenylthio)ethyl]glycinamideNH2. One of the areas of interest is the development of more efficient synthesis methods to increase the yield of this compound. Additionally, further studies are needed to elucidate the mechanism of action of N~2~-(methylsulfonyl)-N~2~-1-naphthyl-N~1~-[2-(phenylthio)ethyl]glycinamideNH2 and identify its molecular targets. This may help to optimize its therapeutic potential and develop more effective treatments for various diseases. Furthermore, the in vivo efficacy and safety of this compound need to be evaluated in preclinical and clinical studies to determine its suitability for human use.
合成方法
The synthesis of N~2~-(methylsulfonyl)-N~2~-1-naphthyl-N~1~-[2-(phenylthio)ethyl]glycinamideNH2 involves a multi-step process that includes the condensation of 1-naphthylamine with N-Boc-L-threonine, followed by deprotection and coupling with phenylthioacetic acid. The final step involves the introduction of the methylsulfonyl group using methylsulfonyl chloride. The yield of this synthesis method is reported to be around 30%.
科学研究应用
N~2~-(methylsulfonyl)-N~2~-1-naphthyl-N~1~-[2-(phenylthio)ethyl]glycinamideNH2 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that this compound exhibits anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. It also has potent anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, N~2~-(methylsulfonyl)-N~2~-1-naphthyl-N~1~-[2-(phenylthio)ethyl]glycinamideNH2 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
2-[methylsulfonyl(naphthalen-1-yl)amino]-N-(2-phenylsulfanylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-28(25,26)23(20-13-7-9-17-8-5-6-12-19(17)20)16-21(24)22-14-15-27-18-10-3-2-4-11-18/h2-13H,14-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXVZHIQKMSPTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCCSC1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(methylsulfonyl)-N~2~-naphthalen-1-yl-N-[2-(phenylsulfanyl)ethyl]glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5092006.png)


![3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5092019.png)

![2,2-dibromo-N'-[1-(2,5-dichlorophenyl)ethylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B5092046.png)

![N-1,3-benzodioxol-5-yl-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5092066.png)
![4-(4-chloro-2-methylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]butanamide](/img/structure/B5092073.png)
![3-(2-amino-1,3-thiazol-4-yl)-3-methyl-8-[(3-methylbutoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5092078.png)
![3,3'-[1,3,4-thiadiazole-2,5-diylbis(thiomethylene)]dipyridine](/img/structure/B5092079.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5092090.png)